Cerium sulfate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

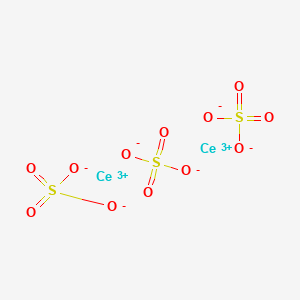

cerium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZECDDHOAMNMQI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2(SO4)3, Ce2O12S3 | |

| Record name | Cerium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890694 | |

| Record name | Cerium(III) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octahydrate: White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Cerous sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13454-94-9, 24670-27-7 | |

| Record name | Cerous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024670277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium(III) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicerium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphuric acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VF70O14R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cerium(IV) Sulfate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Cerium(IV) sulfate, also known as ceric sulfate, is a versatile and powerful inorganic compound with the chemical formula Ce(SO₄)₂.[1] It exists in an anhydrous form as well as several hydrated forms, most commonly as the tetrahydrate, Ce(SO₄)₂·4H₂O.[1][2] This yellow to yellow-orange crystalline solid is a potent oxidizing agent, particularly in acidic solutions, which has led to its widespread use in analytical chemistry and organic synthesis.[1][2][3] Its utility also extends to materials science, where it serves as a precursor for cerium-based nanomaterials.[4] This guide provides a comprehensive overview of its core chemical properties, structure, experimental protocols, and key applications.

Core Chemical and Physical Properties

Cerium(IV) sulfate's properties are largely defined by the high oxidation state (+4) of the cerium ion, making it a strong electron acceptor. The anhydrous and tetrahydrate forms are the most commonly encountered and have distinct properties.[1] The tetrahydrate loses its water of crystallization when heated to 180–200 °C, and the anhydrous salt decomposes at temperatures above 350 °C.[1][2]

| Property | Anhydrous Cerium(IV) Sulfate | Cerium(IV) Sulfate Tetrahydrate |

| Chemical Formula | Ce(SO₄)₂[2] | Ce(SO₄)₂ · 4H₂O[1] |

| Molar Mass | 332.24 g/mol [2][3] | 404.30 g/mol [2] |

| Appearance | Yellow solid[2] | Yellow-orange crystals[2] |

| Density | Not specified | 3.91 g/cm³[1][2] |

| Melting Point | 350 °C (decomposes)[2][3] | 180-200 °C (loses water)[2] |

| Crystal Structure | Orthorhombic[2] | Not specified |

| Magnetic Susceptibility (χ) | +37.0·10⁻⁶ cm³/mol[2] | Not specified |

Solubility Profile

Cerium(IV) sulfate is moderately soluble in water and dilute acids.[2][3] Its neutral aqueous solutions are unstable and slowly undergo hydrolysis to deposit light yellow cerium(IV) oxide (CeO₂).[2][3] It is soluble in dilute sulfuric acid, a property often exploited in the preparation of stable solutions for analytical applications.[1][2] Conversely, it is insoluble in glacial acetic acid and 96% ethanol.[2]

| Solvent | Solubility ( g/100 mL) |

| Water (0 °C) | 21.4[2] |

| Water (20 °C) | 9.84[2] |

| Water (60 °C) | 3.87[2] |

Redox Chemistry and Structure

The primary chemical characteristic of cerium(IV) sulfate is its strong oxidizing potential. The Ce⁴⁺ ion is readily reduced to the colorless Ce³⁺ ion, a process that forms the basis of its use in redox titrations, a technique known as cerimetry.[2][3]

Redox Reaction: Ce⁴⁺ + e⁻ → Ce³⁺[2]

The redox potential of the Ce(IV)/Ce(III) couple is highly dependent on the nature of the acidic medium, a variability attributed to the complexation of the cerium ions with the anions of the acid.[5][6] In 1 M sulfuric acid, the standard redox potential is approximately +1.44 V.[5]

In sulfuric acid solutions, the cerium(IV) ion does not exist as a simple aqua-ion. Instead, it forms a stable complex with both water and bisulfate ligands. The dominant species is believed to be [CeIV(H₂O)₆(HSO₄)₃]⁺ , where the cerium atom has a coordination number of nine, coordinating with six oxygen atoms from water molecules and three from bisulfate ions.[7] This complexation stabilizes the Ce⁴⁺ state and influences the redox potential.[6][7]

In neutral or low-acid aqueous solutions, the highly charged Ce⁴⁺ ion is prone to hydrolysis, leading to the slow precipitation of cerium(IV) oxide.[2][3]

Experimental Protocols

Protocol 1: Preparation of 0.1 M Cerium(IV) Sulfate Volumetric Solution

This protocol describes the preparation of a standard solution for use in redox titrations.

Materials:

-

Cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

-

1000 mL volumetric flask

Procedure:

-

Accurately weigh 40.43 g of cerium(IV) sulfate tetrahydrate.[8]

-

In a 1000 mL volumetric flask, add approximately 500 mL of deionized water.

-

Slowly and with caution (the process is exothermic), add 28 mL of concentrated sulfuric acid to the water.[8]

-

Add the weighed cerium(IV) sulfate to the dilute acid solution.[9]

-

Stir until the solid is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Dilute the solution to the 1000 mL mark with deionized water.[9]

-

It is recommended to let the solution stand overnight and then filter it through a sintered glass crucible to remove any potential impurities.[8]

Protocol 2: Standardization by Titration with a Primary Standard

To ensure accuracy in quantitative analysis, the prepared cerium(IV) sulfate solution must be standardized. This example uses di-sodium oxalate as the primary standard.

Materials:

-

Prepared 0.1 M Cerium(IV) sulfate solution

-

Di-sodium oxalate (Na₂C₂O₄), primary standard grade, dried

-

1 M Sulfuric acid

-

Deionized water

-

Combined Platinum ring electrode (for potentiometric titration) or Ferroin indicator

-

Heating system (e.g., hot plate)

-

Burette, beaker, and titration apparatus

Procedure:

-

Accurately weigh 20–40 mg of dry di-sodium oxalate into a beaker.[8]

-

Add 5 mL of 1 M sulfuric acid and 50 mL of deionized water to dissolve the standard.[8]

-

Heat the solution to approximately 70°C. The titration is performed at an elevated temperature because the reaction can be slow at room temperature.[8]

-

Titrate the hot oxalate solution with the 0.1 M cerium(IV) sulfate solution.[8]

-

The endpoint can be detected potentiometrically or by a color change. If using ferroin indicator, the endpoint is marked by a sharp color change. The yellow color of the Ce⁴⁺ ion will disappear as it is consumed, and the final drop will produce a persistent color from the indicator.[8][10]

-

Record the volume of titrant used and calculate the exact molarity of the cerium(IV) sulfate solution.

Protocol 3: Laboratory Synthesis of Cerium(IV) Sulfate

Cerium(IV) sulfate can be synthesized in the lab from cerium(IV) oxide.

Materials:

-

Cerium(IV) oxide (CeO₂)

-

Concentrated sulfuric acid (H₂SO₄, 96-98%)

-

Heating mantle or hot plate with stirring

-

Conical flask and condenser

Procedure:

-

Place fine, calcined cerium(IV) oxide into a conical flask.[2]

-

Add an excess of concentrated sulfuric acid. For example, 4 g of CeO₂ can be reacted with 12 mL of 96% H₂SO₄.[11]

-

Attach a condenser to the flask to prevent the loss of acid vapor.

-

Heat the mixture to near its boiling point with vigorous stirring.[11]

-

The reaction mixture will change color from pale yellow to orange and finally to a dense brick-red paste as the reaction proceeds.[11]

-

After the reaction is complete (typically under 30 minutes), the mixture is cooled. The product, cerium(IV) sulfate, can then be isolated by filtration and washing.[11]

Applications in Research and Development

Cerium(IV) sulfate's strong oxidizing power and catalytic activity make it a valuable reagent in several fields.

-

Analytical Chemistry (Cerimetry): It is a primary reagent for redox titrations to quantify a wide range of reducing agents, such as oxalates, arsenites, and iron(II) compounds.[1][2] The sharp, visually distinct transition from the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion facilitates endpoint detection.[1][2]

-

Organic Synthesis: It functions as a reusable heterogeneous Lewis acid catalyst in various organic transformations.[1][12] It is used for the selective oxidation of secondary alcohols to ketones, the synthesis of β-acetamidocarbonyl compounds, and in multi-component reactions to produce complex heterocyclic structures like polyhydroquinolines.[1][13]

-

Materials Science: It serves as a chemical precursor for the synthesis of cerium dioxide (CeO₂) nanoparticles.[4] These nanoparticles have significant applications in catalysis, particularly in automotive catalytic converters, and in polishing agents.[5][14]

Safety and Handling

Cerium(IV) sulfate is a hazardous substance that requires careful handling.

-

Hazards: It is a strong oxidizer and may cause a fire upon contact with combustible materials.[15][16] It is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[15][17][18] Ingestion can lead to digestive tract irritation with nausea and vomiting.[15] It is also classified as very toxic to aquatic life with long-lasting effects.[18][19]

-

Handling: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][15] Work in a well-ventilated area or a fume hood, and minimize dust generation.[15][17]

-

Storage: Store in a tightly closed container in a dry, cool place (recommended 15–25 °C).[17] Keep away from heat, combustible materials, and reducing agents.[15][17]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 3. Cerium(IV)_sulfate [chemeurope.com]

- 4. CERIC SULFATE | 13590-82-4 [chemicalbook.com]

- 5. Cerium(IV) sulfate | 13590-82-4 | Benchchem [benchchem.com]

- 6. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mt.com [mt.com]

- 9. tech-publish.com [tech-publish.com]

- 10. Titration of cerium (IV) sulphate with sodium oxalate at the room temperature using ferroin as internal indicator | Semantic Scholar [semanticscholar.org]

- 11. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. fishersci.com [fishersci.com]

- 19. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of Anhydrous Cerium(IV) Sulfate from Cerium(IV) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous cerium(IV) sulfate from cerium(IV) oxide. The document details the underlying chemical principles, experimental protocols, and key reaction parameters, making it an essential resource for professionals in research and development.

Introduction

Cerium(IV) sulfate is a strong oxidizing agent with significant applications in analytical chemistry, particularly in redox titrations.[1][2] It also serves as a valuable precursor in the synthesis of other cerium compounds and finds use in various industrial processes. The synthesis of its anhydrous form from the readily available and stable cerium(IV) oxide is a common and practical laboratory procedure. This guide focuses on the direct sulfation of cerium(IV) oxide with concentrated sulfuric acid, a robust and efficient method for producing anhydrous cerium(IV) sulfate.

Chemical Principles

The synthesis of cerium(IV) sulfate from cerium(IV) oxide involves a direct acid-base reaction, where the basic oxide reacts with the strong, non-volatile sulfuric acid to form the corresponding salt and water. The overall reaction can be represented as:

CeO₂ + 2H₂SO₄ → Ce(SO₄)₂ + 2H₂O

Due to the high boiling point of concentrated sulfuric acid, the reaction can be carried out at elevated temperatures, which facilitates the dissolution of the otherwise inert, calcined cerium(IV) oxide.[3][4] The use of a significant excess of sulfuric acid ensures the complete conversion of the oxide and helps to drive the reaction forward. The reaction environment, with hot, concentrated sulfuric acid, also favors the formation of the nearly anhydrous salt.[3][4]

Experimental Protocols

This section details the necessary equipment and step-by-step procedures for the synthesis of anhydrous cerium(IV) sulfate.

Materials and Equipment

Materials:

-

Cerium(IV) oxide (CeO₂), high purity (e.g., 99.9%)

-

Concentrated sulfuric acid (H₂SO₄), 96-98%

-

Glacial acetic acid (CH₃COOH) or 96% Ethanol (C₂H₅OH) for washing

-

Deionized water

Equipment:

-

Conical flask or crucible

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Water-cooled condenser (reflux setup)

-

Buchner funnel or Gooch funnel with vacuum filtration setup

-

Beaker

-

Glass stirring rod

-

Desiccator with a suitable drying agent (e.g., concentrated H₂SO₄ or NaOH pellets)

-

Spatula (non-metallic or acid-resistant)

Synthesis Procedure

-

Reaction Setup: In a conical flask, place a measured amount of cerium(IV) oxide. Carefully add a significant excess of concentrated sulfuric acid (e.g., a 300% excess by volume relative to the mass of CeO₂).[3] It is crucial to perform this step in a well-ventilated fume hood due to the corrosive nature of sulfuric acid.

-

Heating and Reaction: Attach a water-cooled condenser to the flask and begin vigorous stirring of the mixture. Heat the flask using a heating mantle or a sand bath to a temperature of approximately 140-200°C.[5] Some procedures suggest heating to the boiling point of the sulfuric acid under reflux.[3][4]

-

Observation of Reaction Progression: As the reaction proceeds, a noticeable color change will occur. The initial pale-yellow suspension will transform into a sulfur-yellow, then orange, and finally a dense, brick-red paste, indicating the formation of cerium(IV) sulfate.[3] The reaction is typically complete in under 30 minutes.[3]

-

Cooling and Dilution: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The resulting paste will be very thick. To facilitate filtration, the paste can be made more fluid by adding glacial acetic acid or 96% ethanol.[3][5]

-

Filtration and Washing: Decant the excess acid solution from the precipitate. Filter the solid product using a Buchner or Gooch funnel under vacuum. Wash the collected lemon-yellow precipitate several times with either glacial acetic acid or 96% ethanol to remove any residual sulfuric acid.[3][5]

-

Drying: Quickly transfer the filter cake to a desiccator containing a suitable drying agent. If glacial acetic acid was used for washing, drying over sodium hydroxide pellets may be optimal.[3] The product should be dried under vacuum until a constant weight is achieved. The anhydrous cerium(IV) sulfate is a bright lemon-yellow, slightly hygroscopic powder.[3][4] If exposed to moisture, it will hydrate to the orange tetrahydrate form.[3][4][5]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of anhydrous cerium(IV) sulfate.

Table 1: Reaction Conditions

| Parameter | Value/Range | Reference |

| Starting Material | Cerium(IV) Oxide (CeO₂) | [3] |

| Reagent | Concentrated Sulfuric Acid (96-98%) | [3][5] |

| Reagent Ratio | 300% excess H₂SO₄ | [3] |

| Reaction Temperature | 140°C - 200°C (or boiling/reflux) | [3][5] |

| Reaction Time | < 30 minutes | [3] |

| Washing Solvents | Glacial Acetic Acid or 96% Ethanol | [3][5] |

Table 2: Product Characteristics

| Property | Description | Reference |

| Chemical Formula | Ce(SO₄)₂ | [1] |

| Appearance (Anhydrous) | Bright lemon-yellow, crystalline powder | [3][4] |

| Appearance (Tetrahydrate) | Orange solid | [3][4][5] |

| Hygroscopicity | Slightly hygroscopic | [3][4] |

| Solubility | Moderately soluble in water and dilute acids | [1] |

| Thermal Stability | Decomposes above 350°C | [2] |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of anhydrous cerium(IV) sulfate.

Safety Considerations

-

Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a fume hood.

-

The reaction generates heat and should be conducted with care.

-

Ensure proper ventilation throughout the experiment.

Conclusion

The direct synthesis of anhydrous cerium(IV) sulfate from cerium(IV) oxide using concentrated sulfuric acid is a straightforward and effective method. By carefully controlling the reaction conditions, particularly temperature and the removal of excess acid, a high-purity product can be obtained. This guide provides the necessary details for researchers and scientists to successfully perform this synthesis for various applications in their work.

References

- 1. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - Report on making cerium sulfate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Aqueous Solubility of Cerium Sulfates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cerium(III) sulfate (Ce₂(SO₄)₃) and cerium(IV) sulfate (Ce(SO₄)₂), focusing on their behavior in water and dilute acids. This document synthesizes key quantitative data, outlines experimental protocols for solubility determination, and presents logical frameworks for understanding the factors that govern dissolution.

Introduction to Cerium Sulfates

Cerium, a lanthanide series element, exists in two primary oxidation states, +3 (cerous) and +4 (ceric), leading to two common forms of cerium sulfate. Both cerium(III) sulfate and cerium(IV) sulfate exhibit unique solubility properties that are of significant interest in various fields, including catalysis, analytical chemistry, and materials science. A notable characteristic of these salts is their unusual inverse relationship between solubility in water and temperature, a deviation from the behavior of most ionic salts.[1][2] Understanding these properties is critical for their effective application in research and development.

Solubility in Water

Unlike many salts, the dissolution of both cerium(III) and cerium(IV) sulfate in water is an exothermic process, meaning it releases heat.[2][3] According to Le Châtelier's principle, increasing the temperature of a system at equilibrium will shift the equilibrium to counteract the change. For an exothermic dissolution, this means an increase in temperature favors the solid, undissolved state, thus decreasing solubility.[3][4] This phenomenon is also attributed to entropy effects; the highly charged Ce³⁺ and Ce⁴⁺ ions organize surrounding water molecules, leading to an overall decrease in the entropy of the system upon dissolution, which becomes less favorable at higher temperatures.[5][6]

Cerium(III) Sulfate (Ce₂(SO₄)₃)

Cerium(III) sulfate, or cerous sulfate, is a white to off-white solid that can exist in several hydrated forms.[1] Its solubility in water markedly decreases as temperature rises.

Table 1: Solubility of Cerium(III) Sulfate in Water

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

|---|---|

| 0 | 10.1[7] |

| 20 | 9.25[1] |

| 100 | 0.25[7] |

Cerium(IV) Sulfate (Ce(SO₄)₂)

Cerium(IV) sulfate, or ceric sulfate, is a yellow to orange solid.[8][9] It is moderately soluble in small amounts of water but is prone to hydrolysis in larger volumes or neutral solutions, which causes the precipitation of the light-yellow oxide, CeO₂.[8][9] For this reason, solutions are typically prepared in dilute acids. Like its cerous counterpart, its aqueous solubility decreases with increasing temperature.

Table 2: Solubility of Cerium(IV) Sulfate in Water

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

|---|---|

| 0 | 21.4[8] |

| 20 | 9.84[8] |

| 60 | 3.87[8] |

Solubility in Dilute Acids

Cerium sulfates are generally more soluble in acidic conditions, which help to suppress hydrolysis, particularly of the Ce⁴⁺ ion.[4][9]

Sulfuric Acid (H₂SO₄)

Both cerium(III) and cerium(IV) sulfates are soluble in dilute sulfuric acid.[10][11] However, as the concentration of sulfuric acid increases, the solubility of both salts tends to decrease. This is a classic example of the "common ion effect," where the increased concentration of the sulfate ion (SO₄²⁻) from the acid shifts the dissolution equilibrium towards the solid this compound.[12] A study on the solubility of cerium sulfates in 0.1–4.0 M sulfuric acid confirmed this trend.[12]

Other Mineral Acids (HCl, HNO₃)

-

Hydrochloric Acid (HCl): Cerium(IV) sulfate solutions can be prepared in dilute HCl. However, the strong oxidizing nature of the Ce⁴⁺ ion can lead to the slow oxidation of chloride ions to form elemental chlorine, which may affect the long-term stability of the solution.[8][11]

-

Nitric Acid (HNO₃): Cerium(IV) oxide, a precursor to the sulfate, is noted to be insoluble in nitric acid alone but can be dissolved in the presence of a reducing agent.[13] The solubility of cerium sulfates in nitric acid is relevant for specific applications, but quantitative data is less common compared to sulfuric acid media.

Visualization of Core Concepts

The interplay of various physical and chemical factors governs the solubility of this compound. The following diagram illustrates these relationships.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The "shake-flask" method is the gold standard for measuring thermodynamic equilibrium solubility.

Protocol: Isothermal Equilibrium (Shake-Flask) Method

This method determines the equilibrium solubility at a constant temperature by creating a saturated solution.[14][15]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-fold the estimated required amount) to a known volume of the solvent (deionized water or dilute acid) in a sealed, temperature-controlled vessel (e.g., a flask in an incubator shaker).[15]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[14][16]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases. This is typically achieved by centrifuging the sample and then carefully extracting the supernatant, or by filtering the solution through a fine-pore membrane filter (e.g., 0.45 µm).[17][18] This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Analysis: Accurately determine the concentration of cerium in the clear, saturated filtrate. Several analytical techniques can be employed:

-

UV-Vis Spectrophotometry: Measure the absorbance of the solution at the characteristic wavelength for Ce(IV) (approx. 290-315 nm) and determine the concentration from a pre-established calibration curve.[19][20]

-

ICP-MS or ICP-OES: Inductively coupled plasma methods provide highly sensitive and accurate determination of the elemental cerium concentration.

-

Redox Titration: For Ce(IV) solutions, titrate with a standardized reducing agent (e.g., ferrous sulfate) to determine the concentration.[11]

-

-

Calculation: Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

References

- 1. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. What is the solubility of this compound at 10circ class 11 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. echemi.com [echemi.com]

- 8. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 9. Cerium(IV)_sulfate [chemeurope.com]

- 10. CERIC SULFATE | 13590-82-4 [chemicalbook.com]

- 11. info.gfschemicals.com [info.gfschemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - Synthesis of cerium (IV) salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. bioassaysys.com [bioassaysys.com]

- 19. Direct spectrophotometric methodology for the determination of Cerium (IV) [inis.iaea.org]

- 20. scribd.com [scribd.com]

An In-depth Technical Guide to the Redox Potential of the Ce(IV)/Ce(III) Couple in Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of the Cerium(IV)/Cerium(III) couple in sulfuric acid, a critical parameter in various chemical and electrochemical applications, including organic synthesis and redox flow batteries. The guide summarizes key quantitative data, details experimental methodologies for its determination, and visualizes the fundamental relationships and workflows.

Introduction

The Ce(IV)/Ce(III) redox couple is a potent oxidizing system with a standard redox potential that is significantly influenced by the surrounding chemical environment. In sulfuric acid, the cerium ions form complexes with sulfate and bisulfate ions, which alters the formal potential of the couple. This interaction is crucial as it dictates the oxidizing power of the Ce(IV) species and the overall efficiency of processes in which it is involved. The standard reduction potential for the Ce⁴⁺/Ce³⁺ couple is approximately 1.44 V to 1.72 V, but this value is highly dependent on the nature and concentration of the acidic medium.[1][2][3][4]

The formal potential of the Ce(IV)/Ce(III) couple in sulfuric acid is known to decrease as the concentration of the acid increases.[5] This phenomenon is attributed to the stronger complexation of Ce(IV) ions with sulfate and bisulfate compared to Ce(III) ions.[5][6][7] Understanding this relationship is paramount for optimizing reaction conditions and designing efficient electrochemical systems.

Quantitative Data: Formal Redox Potential in Sulfuric Acid

The formal potential of the Ce(IV)/Ce(III) couple is a function of both sulfuric acid concentration and temperature. The following table summarizes reported values from various studies.

| H₂SO₄ Concentration (M) | Temperature (°C) | Formal Potential (V vs. SHE) | Reference Electrode | Notes |

| 1 | 20 | ~1.44 | Pt-Ag/AgCl | In equimolar Ce⁴⁺/Ce³⁺ solutions.[5] |

| 2 | 20 | Lower than in 1M | Pt-Ag/AgCl | Potential decreases with increasing acid concentration.[5] |

| 4 | 20 | Lower than in 2M | Pt-Ag/AgCl | Potential continues to decrease.[5] |

| 0.1 to 2 | 25 (298 K) | Not explicitly stated, but peak potential separation increases | Not specified | Studied for redox flow battery applications.[8] |

| >2 | 25 (298 K) | Not explicitly stated, but peak potential separation decreases | Not specified | [8] |

| Not specified | 25 (298.15 K) | 1.72 | Standard Hydrogen Electrode | Standard potential (E°).[2] |

| Not specified | Not specified | 1.61 | Standard Hydrogen Electrode | Standard reduction potential.[9] |

Experimental Protocols for Determining Redox Potential

The determination of the formal redox potential of the Ce(IV)/Ce(III) couple in sulfuric acid can be performed using several electrochemical techniques. Cyclic voltammetry and potentiometry are two common and effective methods.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the electrochemical behavior of the Ce(IV)/Ce(III) couple and to estimate its formal potential.[10]

Experimental Workflow:

-

Solution Preparation: Prepare solutions of Ce₂(SO₄)₃ and Ce(SO₄)₂ of known concentrations in sulfuric acid of the desired molarity. A typical concentration for the cerium salts is in the range of 1 mM to 100 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell.

-

Working Electrode: A platinum (Pt) or glassy carbon (GC) electrode is commonly used.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is suitable.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

-

Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammogram Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over a range that encompasses the redox events of the Ce(IV)/Ce(III) couple (e.g., from +0.8 V to +1.8 V vs. Ag/AgCl).

-

Apply a potential sweep at a specific scan rate (e.g., 50 mV/s).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Identify the anodic (oxidation of Ce(III) to Ce(IV)) and cathodic (reduction of Ce(IV) to Ce(III)) peak potentials (Epa and Epc) from the voltammogram.

-

The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

Potentiometric Titration

Potentiometric titration provides a highly accurate method for determining the formal redox potential.

Experimental Workflow:

-

Solution Preparation:

-

Prepare a standardized solution of a reducing agent, such as ammonium iron(II) sulfate.

-

Prepare a solution of Ce(IV) sulfate in sulfuric acid of the desired concentration.

-

-

Titration Setup:

-

Place the Ce(IV) solution in a beaker with a magnetic stirrer.

-

Immerse a platinum indicator electrode and a reference electrode (e.g., SCE or Ag/AgCl) into the solution.

-

Connect the electrodes to a high-impedance voltmeter or a pH/mV meter.

-

-

Titration Procedure:

-

Record the initial potential of the solution.

-

Add the iron(II) titrant in small, known increments.

-

After each addition, allow the potential to stabilize and record its value.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (E) versus the volume of titrant added.

-

The equivalence point is the point of maximum slope on the titration curve.

-

The formal potential (E°') is equal to the potential at the half-equivalence point. This can be determined from the graph or by calculation. The Nernst equation governs the potential throughout the titration.[11][12]

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the key relationship between the concentration of sulfuric acid and the formal potential of the Ce(IV)/Ce(III) couple, which is influenced by the complexation of the cerium ions.

Caption: Relationship between H₂SO₄ concentration and Ce(IV)/Ce(III) potential.

Experimental Workflow

The diagram below outlines a typical experimental workflow for determining the redox potential of the Ce(IV)/Ce(III) couple using cyclic voltammetry.

Caption: Workflow for determining redox potential via cyclic voltammetry.

Conclusion

The redox potential of the Ce(IV)/Ce(III) couple in sulfuric acid is a complex parameter that is highly dependent on the acid concentration due to the formation of stable sulfate complexes with the cerium ions, particularly Ce(IV). Accurate determination of this potential is crucial for the effective application of this redox couple in various fields. The experimental protocols of cyclic voltammetry and potentiometric titration, as detailed in this guide, provide reliable methods for quantifying the formal potential under specific conditions. The provided visualizations offer a clear understanding of the underlying chemical principles and the practical steps involved in these measurements. This guide serves as a valuable resource for researchers and professionals working with the Ce(IV)/Ce(III) redox system.

References

- 1. The standard reduction potentials of Ce4+/Ce3+ and Fe3+/Fe2+ are 1.44 and 0.77 V, [scoop.eduncle.com]

- 2. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 3. Standard Reduction Potentials Table [chm.uri.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. brainly.com [brainly.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. The use of electrolyte redox potential to monitor the Ce(IV)/Ce(III) couple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to the Physical Properties of Cerium(IV) Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and a visualization of the compound's structural relationships.

Core Physical and Chemical Properties

Cerium(IV) sulfate tetrahydrate is an inorganic compound notable for its strong oxidizing properties, making it a valuable reagent in analytical chemistry and organic synthesis. It typically appears as a yellow to orange crystalline solid.[1][2]

Quantitative Data Summary

The following table summarizes the key physical properties of cerium(IV) sulfate tetrahydrate, compiled from various sources for easy comparison.

| Property | Value | Notes |

| Molecular Formula | Ce(SO₄)₂·4H₂O | |

| Molecular Weight | 404.30 g/mol | [1][3][4] |

| Appearance | Yellow to orange crystalline powder/crystals | [1][2] |

| Density | 3.24 - 3.91 g/cm³ | [1][4] |

| Melting Point | Decomposes at 180-200 °C | The tetrahydrate loses its water of hydration upon heating.[1][3] The anhydrous form decomposes at 350 °C.[1] |

| Solubility in Water | 21.4 g/100 mL (0 °C)9.84 g/100 mL (20 °C)3.87 g/100 mL (60 °C) | Soluble in small amounts, but hydrolyzes in large amounts of water.[1] |

| Solubility in Other Solvents | Soluble in dilute sulfuric acid.[1] Insoluble in glacial acetic acid and 96% ethanol.[1] | |

| Crystal Structure | Orthorhombic | [1] |

| pH | ~1.6 (10 g/L aqueous solution at 20°C) | [5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of cerium(IV) sulfate tetrahydrate.

Synthesis of Cerium(IV) Sulfate Tetrahydrate

A common laboratory synthesis involves the direct reaction of cerium(IV) oxide with concentrated sulfuric acid.

Workflow:

Caption: Workflow for the synthesis of cerium(IV) sulfate tetrahydrate.

Procedure:

-

Cerium(IV) oxide is added to an excess of concentrated sulfuric acid in a reaction vessel equipped with a stirrer.

-

The mixture is heated and stirred vigorously. The reaction progress is often indicated by a color change from a pale yellow to an orange or brick-red paste.

-

After the reaction is complete, the mixture is cooled.

-

The resulting paste is diluted with a solvent in which the product is insoluble, such as glacial acetic acid or ethanol, to facilitate handling.

-

The solid product is collected by filtration, for instance, using a Buchner funnel.

-

The collected solid is washed with the same solvent to remove excess sulfuric acid and other impurities.

-

The final product, cerium(IV) sulfate tetrahydrate, is then dried under appropriate conditions to remove any residual solvent.

Determination of Solubility

The solubility of cerium(IV) sulfate tetrahydrate in water at various temperatures can be determined by preparing saturated solutions.

Workflow:

Caption: General workflow for determining the solubility of a salt.

Procedure:

-

An excess amount of cerium(IV) sulfate tetrahydrate is added to a known volume of deionized water in a jacketed vessel to maintain a constant temperature.

-

The suspension is stirred for a prolonged period at a specific temperature to ensure equilibrium is reached and a saturated solution is formed.

-

A sample of the supernatant liquid is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration at the same temperature.

-

The concentration of cerium(IV) ions in the clear, saturated solution is then determined using a suitable analytical technique, such as redox titration with a standard reducing agent or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

-

This procedure is repeated at various temperatures to construct a solubility curve.

Melting Point (Decomposition Temperature) Determination

The temperature at which cerium(IV) sulfate tetrahydrate loses its water of hydration and subsequently decomposes is determined using the capillary method.

Procedure:

-

A small amount of the finely powdered cerium(IV) sulfate tetrahydrate is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to change, indicating the loss of water (often observed as a change in color or texture), is recorded as the onset of decomposition. The temperature at which the substance is fully decomposed is also noted to provide a decomposition range.

Density Determination

The density of the crystalline solid can be determined by the water displacement method.

Procedure:

-

The mass of a sample of cerium(IV) sulfate tetrahydrate is accurately measured using an analytical balance.

-

A known volume of a liquid in which the salt is insoluble (or has very low solubility), such as a saturated solution of cerium(IV) sulfate or a non-reactive organic solvent, is placed in a graduated cylinder.

-

The solid sample is carefully added to the liquid in the graduated cylinder, and the new volume is recorded.

-

The volume of the solid is the difference between the initial and final volume readings.

-

The density is calculated by dividing the mass of the sample by its volume.

Crystal Structure Determination

The orthorhombic crystal structure of cerium(IV) sulfate tetrahydrate is determined by single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal of cerium(IV) sulfate tetrahydrate is grown.

-

The crystal is mounted on a goniometer and placed in an X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays is collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice, leading to the elucidation of the orthorhombic crystal structure.

Structural Relationship

The relationship between the anhydrous and hydrated forms of cerium(IV) sulfate is a key aspect of its chemistry. The tetrahydrate is the common commercially available form, which can be converted to the anhydrous form upon heating.

Caption: Reversible hydration and dehydration of cerium(IV) sulfate.

References

The Genesis of Precision: A Technical Guide to the Historical Development of Cerimetric Titrations

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical evolution of cerimetric titrations, a cornerstone of volumetric analytical chemistry. From its early theoretical underpinnings to its refinement as a precise and stable analytical technique, cerimetry offers a compelling narrative of scientific advancement. This document provides a detailed examination of the key milestones, experimental protocols, and quantitative data that have shaped this important analytical method.

A Historical Overview: From Obscurity to Prominence

The journey of cerimetric analysis began in the 19th century, shortly after the discovery of the element cerium. While the potential of cerium(IV) salts as volumetric reagents was first suggested in the mid-1800s, systematic and impactful studies did not commence for approximately 70 years.[1][2] The initial discovery of cerium is credited to Jöns Jakob Berzelius and Wilhelm Hisinger, as well as independently by Martin Klaproth, in 1803.[3][4] The element was named after the then-newly discovered asteroid, Ceres.[5][6]

It was the pioneering work of Ion Atanasiu that firmly established cerimetry as a practical analytical method.[1][2] Further significant contributions were made by H. H. Willard and his student, G. Frederick Smith , who extensively investigated the preparation of stable ceric sulfate solutions and the use of various indicators, solidifying cerate oxidimetry's place in the analytical chemist's toolkit.[7][8]

Cerimetry's rise in popularity was driven by its distinct advantages over the more established permanganometry. Ceric sulfate solutions are remarkably stable and can be stored for extended periods without decomposition.[9][10] A key operational advantage is the ability to perform titrations in the presence of high concentrations of hydrochloric acid, a condition under which potassium permanganate is unsuitable due to the oxidation of chloride ions.[9][10]

The Chemical Core: Principles of Cerimetric Titration

Cerimetric titration is a redox titration that leverages the strong oxidizing power of cerium(IV) ions. The fundamental principle involves the reduction of the yellow-colored Ce(IV) ions to colorless cerium(III) ions by a suitable reducing agent (the analyte).

Ce4+ (yellow) + e- → Ce3+ (colorless)

The endpoint of the titration, when all the analyte has been oxidized, is typically detected by a sharp change in the color of a redox indicator or by potentiometric means. To prevent the hydrolysis and precipitation of ceric hydroxide, these titrations are conducted in strongly acidic solutions, commonly sulfuric or perchloric acid.[2]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data pertinent to cerimetric titrations.

Table 1: Standard Redox Potentials of Key Species

| Redox Couple | Standard Potential (E°) in 1M H₂SO₄ (Volts) |

| Ce⁴⁺ / Ce³⁺ | +1.44 |

| Fe³⁺ / Fe²⁺ | +0.68 |

| MnO₄⁻ / Mn²⁺ | +1.51 |

Table 2: Common Indicators for Cerimetric Titrations

| Indicator | Oxidized Color | Reduced Color | Transition Potential (E°) (Volts) |

| Ferroin | Pale Blue | Red | +1.06[11][12] |

| Nitroferroin | Pale Blue | Red | +1.25[11] |

| N-Phenylanthranilic Acid | Purple-Red | Colorless | +0.89[13] |

| Methyl Orange | Yellow (in base) | Red (in acid) | pH indicator (pKa ≈ 3.47)[14] |

Key Experimental Protocols

The following sections provide detailed methodologies for seminal experiments in the development and application of cerimetric titrations.

Preparation and Standardization of 0.1 N Ceric Sulfate Solution

The stability and accuracy of cerimetric titrations hinge on the precise standardization of the ceric sulfate titrant. Two primary standards have historically been employed: arsenic trioxide and sodium oxalate.

Principle: Arsenic trioxide (As₂O₃) is a stable primary standard that reacts stoichiometrically with ceric sulfate in the presence of an osmic acid catalyst.

Experimental Protocol:

-

Preparation of 0.1 N Ceric Ammonium Sulfate:

-

Weigh approximately 65 g of ceric ammonium sulfate.

-

In a separate beaker, carefully mix 30 ml of concentrated sulfuric acid with 500 ml of distilled water and allow to cool.

-

With gentle heating and stirring, dissolve the ceric ammonium sulfate in the diluted sulfuric acid.

-

After cooling, filter the solution if it is turbid and dilute to 1000 ml with distilled water.

-

-

Standardization Procedure:

-

Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for one hour) and transfer it to a 500 ml conical flask.

-

Add 25 ml of an 8.0% w/v solution of sodium hydroxide and swirl to dissolve the arsenic trioxide.

-

Dilute the solution with 100 ml of distilled water and mix thoroughly.

-

Carefully add 30 ml of dilute sulfuric acid.

-

Add 0.15 ml of osmic acid solution (catalyst) and 0.1 ml of ferroin sulfate solution (indicator).

-

Titrate with the prepared ceric ammonium sulfate solution. The endpoint is marked by a sharp color change from pink to a very pale blue. Add the titrant slowly as the endpoint is approached.

-

Reaction: 2Ce⁴⁺ + AsO₂⁻ + 2H₂O → 2Ce³⁺ + AsO₄³⁻ + 4H⁺

Principle: Sodium oxalate (Na₂C₂O₄), a primary standard, is oxidized by ceric sulfate in an acidic solution at elevated temperatures.

Experimental Protocol:

-

Preparation of 0.1 N Ceric Sulfate:

-

Follow the procedure outlined in section 4.1.1.

-

-

Standardization Procedure:

-

Accurately weigh approximately 0.2 g of sodium oxalate (previously dried at 105°C for two hours) and dissolve it in 75 ml of distilled water in a conical flask.

-

With constant stirring, add a mixture of 2 ml of sulfuric acid and 5 ml of water.

-

Add 10 ml of hydrochloric acid and heat the solution to between 70°C and 75°C.

-

Titrate the hot solution with the 0.1 N ceric sulfate solution until a permanent slight yellow color is observed, indicating the endpoint.

-

Reaction: 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂

Determination of Ferrous Iron

Principle: Ferrous ions (Fe²⁺) are quantitatively oxidized to ferric ions (Fe³⁺) by ceric sulfate. The endpoint is detected using a suitable redox indicator, such as ferroin.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a sample containing ferrous iron and dissolve it in a mixture of 20 ml of 1 M sulfuric acid and 30 ml of distilled water.

-

-

Titration Procedure:

-

Add a few drops of ferroin solution as an indicator.

-

Titrate with a standardized 0.1 M ceric ammonium sulfate solution.

-

The endpoint is reached when the red color of the ferroin indicator disappears, leaving a pale blue solution.

-

Reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺

Visualizing the Process: Diagrams and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the logical flow and key relationships in cerimetric titrations.

Caption: Historical timeline of cerimetric titration development.

Caption: General workflow for standardizing a ceric sulfate solution.

Caption: Core redox signaling pathway in cerimetric titrations.

Conclusion

The historical development of cerimetric titrations is a testament to the continuous pursuit of accuracy and reliability in analytical chemistry. From its initial conception to its widespread adoption, cerimetry has proven to be a robust and versatile technique. Its inherent advantages, particularly the stability of the titrant and its applicability in various acidic media, have ensured its enduring relevance in research, quality control, and pharmaceutical analysis. The detailed protocols and quantitative data presented herein provide a comprehensive resource for understanding and applying this powerful analytical method.

References

- 1. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]

- 2. Cerimetry - Wikipedia [en.wikipedia.org]

- 3. Cerium¡¯s History [ctia.com.cn]

- 4. Cerium | Ce (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cerium - Wikipedia [en.wikipedia.org]

- 6. Cerium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. lsa.umich.edu [lsa.umich.edu]

- 8. info.gfschemicals.com [info.gfschemicals.com]

- 9. info.gfschemicals.com [info.gfschemicals.com]

- 10. Ricca Chemical - Ceric Sulfate [riccachemical.com]

- 11. Ferroin - Wikipedia [en.wikipedia.org]

- 12. Ferroin - Sciencemadness Wiki [sciencemadness.org]

- 13. N-Phenylanthranilic acid, 100 g, CAS No. 91-40-7 | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 14. Methyl orange - Wikipedia [en.wikipedia.org]

The Oxidizing Prowess of Ceric Sulfate: A Technical Guide for Scientific Professionals

An in-depth exploration of the chemistry, applications, and experimental protocols of ceric sulfate as a powerful oxidizing agent in research, drug development, and analytical chemistry.

Ceric sulfate, Ce(SO₄)₂, is a potent oxidizing agent widely employed across various scientific disciplines for its reliability and versatility. This technical guide provides a comprehensive overview of its oxidizing nature, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Core Chemical Properties and Oxidizing Nature

Ceric sulfate's efficacy as an oxidant stems from the high oxidation potential of the cerium(IV) ion, which readily accepts an electron to form the more stable cerous ion (Ce³⁺).[1] This reduction is visually apparent as the solution transitions from a characteristic yellow-orange color of Ce(IV) to the colorless Ce(III) ion.[1] The fundamental redox reaction is:

Ce⁴⁺ + e⁻ → Ce³⁺

The oxidizing strength of the Ce(IV)/Ce(III) redox couple is significantly influenced by the nature and concentration of the acidic medium, a critical consideration for experimental design.

Redox Potential in Various Acidic Media

The standard electrode potential of the Ce(IV)/Ce(III) couple is approximately +1.44 V in 1 M sulfuric acid.[2][3] However, this potential is not constant and varies with the anionic species present in the solution due to complex formation with the ceric ion. The stability of these complexes affects the availability of Ce(IV) for oxidation, thereby altering the overall redox potential. Research has shown that the formal potential of the Ce(IV)/Ce(III) couple decreases with increasing sulfuric acid concentration.[4]

| Acid Medium | Concentration (M) | Formal Redox Potential (V vs. Ag/AgCl) |

| Sulfuric Acid | 1 | ~1.44 |

| Sulfuric Acid | 2 | Lower than 1M |

| Sulfuric Acid | 4 | Lower than 2M |

| Perchloric Acid | 1 | ~1.70 |

| Nitric Acid | 1 | ~1.61 |

Note: The exact values can vary based on experimental conditions such as temperature and ionic strength.

Applications in Chemical Analysis and Synthesis

The strong oxidizing power of ceric sulfate makes it a valuable reagent in both quantitative analysis (cerimetry) and organic synthesis.

Cerimetric Titrations

Cerimetry involves the use of a standardized ceric sulfate solution to determine the concentration of a reducing analyte. Key advantages of ceric sulfate in titrimetry include its high stability, the sharp and easily detectable endpoint, and its applicability in the presence of chloride ions, unlike potassium permanganate.[5][6]

Common analytes determined by cerimetry include:

-

Iron (II) salts

-

Oxalates

-

Arsenites

-

Hydrogen Peroxide

Organic Synthesis

In organic chemistry, ceric sulfate and its derivatives, like ceric ammonium nitrate (CAN), are utilized for a variety of oxidative transformations.[7][8][9] These include the oxidation of alcohols to aldehydes and ketones, and the cleavage of certain protecting groups.[9][10][11] The mechanism often involves the formation of an intermediate complex between the cerium(IV) species and the organic substrate, followed by an intramolecular electron transfer.

Experimental Protocols

The following sections provide detailed methodologies for the preparation, standardization, and application of ceric sulfate solutions.

Preparation of 0.1 N Ceric Sulfate Solution

Materials:

-

Ceric ammonium sulfate [Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O]

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

Carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water in a large beaker while stirring.

-

To this acidic solution, add 65 g of ceric ammonium sulfate.

-

Gently heat the mixture while stirring until the salt is completely dissolved.

-

Allow the solution to cool to room temperature.

-

If the solution is turbid, filter it through a sintered glass funnel.

-

Transfer the clear solution to a 1 L volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

Standardization of Ceric Sulfate Solution with Arsenic Trioxide

Materials:

-

Prepared 0.1 N ceric sulfate solution

-

Arsenic trioxide (As₂O₃), primary standard grade

-

Sodium hydroxide (NaOH) solution (8% w/v)

-

Dilute sulfuric acid

-

Osmic acid solution (catalyst)

-

Ferroin indicator solution

Procedure:

-

Accurately weigh approximately 0.2 g of arsenic trioxide (previously dried at 105°C for 1 hour) and transfer it to a 500 mL conical flask.[12][13][14][15][16]

-

Add 25 mL of 8% NaOH solution and swirl to dissolve the As₂O₃.[12][13][16]

-

Add 100 mL of distilled water and mix.

-

Carefully add 30 mL of dilute sulfuric acid.

-

Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin indicator solution.[12][13]

-

Titrate the prepared solution with the 0.1 N ceric sulfate solution from a burette.[12][13][16]

-

The endpoint is reached when the color of the solution changes from pink to a very pale blue.[12][14]

-

Record the volume of ceric sulfate solution used.

-

Calculate the normality of the ceric sulfate solution using the following formula: N = (mass of As₂O₃ in g) / (volume of Ce(SO₄)₂ in L × 0.04946 g/meq )

Determination of Ferrous Iron

Materials:

-

Standardized 0.1 N ceric sulfate solution

-

Ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂·6H₂O] or other iron(II) salt

-

Dilute sulfuric acid

-

Ferroin indicator solution

Procedure:

-

Accurately weigh a sample of the ferrous salt and dissolve it in a flask containing approximately 100 mL of dilute sulfuric acid.

-

Add 2-3 drops of ferroin indicator to the solution.

-

Titrate with the standardized 0.1 N ceric sulfate solution until the sharp color change from red to pale blue, which indicates the endpoint.

-

Calculate the percentage of iron in the sample.

Visualizing a Cerimetric Titration Workflow

The following diagram illustrates the general workflow for a quantitative analysis using cerimetry.

Caption: Workflow for quantitative analysis using cerimetric titration.

Reaction Mechanism: Oxidation of an Alcohol

The oxidation of a primary or secondary alcohol by ceric sulfate generally proceeds through the formation of a cerium-alkoxide intermediate. The subsequent decomposition of this intermediate via a one-electron transfer yields a radical and Ce(III). The radical is then further oxidized to the final carbonyl compound.

Caption: Generalized mechanism for the oxidation of an alcohol by Ce(IV).

Conclusion

Ceric sulfate is a robust and versatile oxidizing agent with significant applications in both analytical and synthetic chemistry. A thorough understanding of its redox properties, the influence of the reaction medium, and precise adherence to experimental protocols are paramount for achieving accurate and reproducible results. This guide provides the foundational knowledge and practical methodologies for the successful application of ceric sulfate in a laboratory setting.

References

- 1. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 2. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]

- 3. Standard Reduction Potentials Table [chm.uri.edu]

- 4. researchgate.net [researchgate.net]

- 5. info.gfschemicals.com [info.gfschemicals.com]

- 6. Ricca Chemical - Ceric Sulfate [riccachemical.com]

- 7. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 10. academic.oup.com [academic.oup.com]

- 11. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 12. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 13. pharmapath.in [pharmapath.in]

- 14. pharmacyinfoline.com [pharmacyinfoline.com]

- 15. pharmaguddu.com [pharmaguddu.com]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

A Comprehensive Technical Guide to Safety Precautions for Handling Cerium Sulfate Powder

This guide provides an in-depth overview of the essential safety precautions for handling cerium sulfate powder in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this chemical compound. The information is compiled from various safety data sheets and toxicological sources to ensure a thorough understanding of the potential hazards and the necessary mitigation strategies.

Hazard Identification and Classification

Cerium(IV) sulfate is classified as a hazardous substance. It is a strong oxidizer and can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of the powder can lead to respiratory tract irritation.[3][5][6] Contact with combustible materials may cause a fire.[1][3][6]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.[8]

-

H410: Very toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Citations |

| Appearance | Yellow-orange powder/solid | [1] |

| Odor | Odorless | [1] |

| pH | 1.6 (10 g/L aqueous solution at 20°C) | [1][4] |

| Melting Point | 195 °C / 383 °F | [1] |

| Decomposition Temperature | >350 °C | [4][7] |

| Solubility in Water | Soluble, but decomposes in large quantities of water | [4][7] |

| Stability | Moisture sensitive; stable under normal temperatures and pressures | [1][4] |

Toxicological Data and Exposure Limits

| Exposure Route | Effects | Citations |

| Inhalation | Causes chemical burns to the respiratory tract.[4] May lead to acute pulmonary edema, asphyxia, and chemical pneumonitis.[3] | [3][4][5][10][11] |

| Skin Contact | Causes severe skin burns and irritation.[1][2][3] | [1][2][3][7] |

| Eye Contact | Causes serious eye damage, burns, and risk of blindness.[1][2][3] May cause permanent corneal opacification.[3] | [1][2][3][7] |

| Ingestion | Causes gastrointestinal tract burns.[4] May cause nausea, vomiting, and diarrhea.[3] | [2][3][5] |

Occupational Exposure Limits (OELs): Currently, there are no specific occupational exposure limits established for cerium(IV) sulfate by OSHA or ACGIH.[1][4][12][13] For particulates not otherwise regulated, an OSHA PEL of 5 mg/m³ (respirable fraction) may be considered as a general guideline.[5]

Experimental Protocols for Safe Handling

The following protocols outline the standard operating procedures for safely handling this compound powder in a laboratory environment.

Protocol for Weighing and Dispensing this compound Powder

Objective: To safely weigh and dispense this compound powder while minimizing exposure.

Materials:

-

This compound powder

-

Analytical balance

-

Chemical fume hood or ventilated enclosure

-

Spatula

-

Weighing paper or boat

-

Appropriate container for the weighed powder

-

Personal Protective Equipment (PPE) as specified in Section 5

Procedure:

-

Ensure the analytical balance is clean and located inside a certified chemical fume hood or a ventilated balance enclosure.

-

Don all required PPE, including a lab coat, safety goggles, face shield, and appropriate gloves.

-

Place a weighing paper or boat on the balance and tare it.

-

Carefully open the this compound container.

-

Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper/boat. Avoid creating dust clouds.

-

Once the desired weight is reached, securely close the main this compound container.

-

Carefully transfer the weighed powder to the designated experimental container.

-

Clean the spatula and the weighing area with a damp cloth to remove any residual powder. Do not use dry sweeping methods.

-

Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

-

Remove PPE and wash hands thoroughly after handling.

Protocol for Emergency Response to a this compound Spill

Objective: To safely manage and clean up a spill of this compound powder.

Materials:

-

Spill kit containing:

-

Inert absorbent material (e.g., sand, vermiculite)

-

Scoop or dustpan and brush (non-sparking)

-

Designated hazardous waste container with a lid

-

Appropriate PPE

-

-

Warning signs to isolate the area

Procedure:

-

Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

-

Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

-

Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.[9]

-

Containment: For minor spills, carefully cover the powder with a dry, inert absorbent material like sand or earth to prevent it from becoming airborne.[6] Do not use combustible materials like paper towels.[3]

-

Clean-up:

-

Disposal: Seal the waste container and dispose of it according to institutional and local regulations for hazardous waste.[2][5][9]

-

Decontamination: Decontaminate all non-disposable equipment used for the clean-up.

-

Reporting: Report the incident to the laboratory supervisor or safety officer.

Safety Visualizations

The following diagrams illustrate key safety workflows and hazard considerations for handling this compound powder.

References

- 1. fishersci.com [fishersci.com]

- 2. lobachemie.com [lobachemie.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Pulmonary toxicity of inhaled nano-sized cerium oxide aerosols in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ameslab.gov [ameslab.gov]

- 13. Cerium Oxide - ESPI Metals [espimetals.com]

Methodological & Application

Application Notes and Protocols: Preparation and Standardization of 0.1 N Cerium (IV) Sulfate Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium (IV) sulfate is a powerful oxidizing agent widely employed in analytical chemistry for redox titrations, a quantitative analytical method.[1][2] Its stability and high oxidation potential make it a valuable reagent in various assays, including the determination of iron, oxalates, and arsenic compounds.[2] The accuracy of these titrimetric analyses is critically dependent on the precise molarity of the cerium (IV) sulfate solution. Therefore, its careful preparation and subsequent standardization against a primary standard are paramount for reliable and reproducible results.

This document provides detailed protocols for the preparation of a 0.1 Normal (N) cerium (IV) sulfate solution and its standardization using two common primary standards: arsenic trioxide (As₂O₃) and sodium oxalate (Na₂C₂O₄).

Experimental Protocols

Preparation of 0.1 N Cerium (IV) Sulfate Solution

This protocol outlines the steps to prepare a 0.1 N solution of cerium (IV) sulfate, which is stable in a sulfuric acid matrix.[2]

Materials and Reagents:

-

Cerium (IV) sulfate, anhydrous (Ce(SO₄)₂) or Ceric ammonium sulfate (Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled or deionized water

-

1000 mL volumetric flask

-

Beaker

-

Glass stirring rod

-

Funnel

Procedure:

-

Weighing the Reagent: Accurately weigh approximately 33.22 g of anhydrous cerium (IV) sulfate or about 65 g of ceric ammonium sulfate.[3][4]

-

Dissolution: In a beaker, carefully add the weighed cerium salt to a mixture of 30 mL of concentrated sulfuric acid and 500 mL of distilled water.[4][5] The addition of sulfuric acid is crucial to prevent the hydrolysis and precipitation of ceric salts.[6]

-

Heating and Cooling: Gently heat the mixture while stirring to aid dissolution.[4][5] Once the salt is completely dissolved, allow the solution to cool to room temperature.

-

Dilution: Quantitatively transfer the cooled solution into a 1000 mL volumetric flask using a funnel. Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.

-

Final Volume Adjustment: Dilute the solution to the 1000 mL mark with distilled water. Stopper the flask and invert it several times to ensure homogeneity.

-

Storage: Store the prepared solution in a well-stoppered glass bottle.[7]

Standardization of 0.1 N Cerium (IV) Sulfate Solution

The prepared cerium (IV) sulfate solution is a secondary standard and its exact concentration must be determined by standardizing it against a primary standard.

Materials and Reagents:

-

Arsenic trioxide (As₂O₃), primary standard grade

-

Sodium hydroxide (NaOH) solution (8.0% w/v)

-

Dilute sulfuric acid

-

Prepared 0.1 N Cerium (IV) sulfate solution

-

500 mL conical flask

-

Burette

-

Pipettes

-

Analytical balance

Procedure:

-

Drying the Primary Standard: Dry the arsenic trioxide at 105°C for one hour and cool in a desiccator.[5]

-

Weighing: Accurately weigh about 0.2 g of the dried arsenic trioxide and transfer it to a 500 mL conical flask.[5][8]

-

Dissolution: Add 25 mL of 8.0% w/v sodium hydroxide solution to the flask and swirl to dissolve the arsenic trioxide.[5]

-

Acidification and Catalyst Addition: Add 100 mL of distilled water, followed by 30 mL of dilute sulfuric acid.[5] Then, add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator.[5][8]